molecular formula C10H20N2O B5761320 4-(1-methylpiperidin-4-yl)morpholine

4-(1-methylpiperidin-4-yl)morpholine

Cat. No.: B5761320
M. Wt: 184.28 g/mol
InChI Key: SKAGMIKIHFHLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylpiperidin-4-yl)morpholine is a chemical compound with the molecular formula C10H20N2O. It is a heterocyclic compound containing both a piperidine and a morpholine ring. This compound is primarily used in research and development, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylpiperidin-4-yl)morpholine typically involves the reaction of 1-methylpiperidin-4-one with morpholine. One common method includes the use of a platinum catalyst to achieve high reaction selectivity and yield . Another method involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by debenzylation to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)morpholine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the development of new drugs and in the study of chemical reactions and mechanisms .

Mechanism of Action

The mechanism of action of 4-(1-methylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-methylpiperidin-4-yl)morpholine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the piperidine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-4-2-10(3-5-11)12-6-8-13-9-7-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAGMIKIHFHLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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